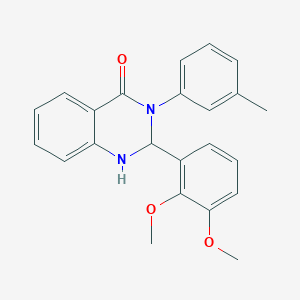

2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone, also known as DMQX, is a synthetic compound that belongs to the class of quinazolinone derivatives. DMQX has been widely used in scientific research as a selective antagonist of AMPA-type glutamate receptors.

Wirkmechanismus

2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone acts as a competitive antagonist of AMPA-type glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of synaptic transmission and plasticity, which can have a significant impact on learning and memory.

Biochemical and Physiological Effects:

2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have a significant impact on synaptic plasticity, long-term potentiation, and long-term depression. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine. 2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been used to investigate the role of AMPA receptors in various neurological disorders such as epilepsy, stroke, and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has several advantages as a research tool. It is highly selective for AMPA-type glutamate receptors and does not affect other types of glutamate receptors. It is also relatively stable and can be easily synthesized in the laboratory. However, 2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has some limitations as a research tool. It has a relatively short half-life and needs to be administered continuously to maintain its effects. It can also have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future research directions for 2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone. One area of research is the development of more selective and potent AMPA receptor antagonists. Another area of research is the investigation of the role of AMPA receptors in neurological disorders such as Alzheimer's disease and schizophrenia. Finally, 2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone can be used to study the mechanisms of action of drugs that modulate AMPA receptor function, which can lead to the development of new therapeutic agents for neurological disorders.

Synthesemethoden

The synthesis of 2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone involves a multi-step process that starts with the reaction of 2,3-dimethoxybenzaldehyde with 3-methylphenylacetic acid in the presence of a catalyst to produce the corresponding α,β-unsaturated ketone. This intermediate is then treated with hydroxylamine hydrochloride to form the oxime, which is further reacted with acetic anhydride to produce the N-acetyl derivative. Finally, the N-acetyl derivative is cyclized in the presence of a Lewis acid to give 2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone.

Wissenschaftliche Forschungsanwendungen

2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been widely used in scientific research as a selective antagonist of AMPA-type glutamate receptors. These receptors play a crucial role in the regulation of synaptic transmission and plasticity, which are essential for learning and memory. 2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been used to study the role of AMPA receptors in synaptic plasticity, long-term potentiation, and long-term depression. It has also been used to investigate the mechanisms of action of drugs that modulate AMPA receptor function.

Eigenschaften

Produktname |

2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone |

|---|---|

Molekularformel |

C23H22N2O3 |

Molekulargewicht |

374.4 g/mol |

IUPAC-Name |

2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one |

InChI |

InChI=1S/C23H22N2O3/c1-15-8-6-9-16(14-15)25-22(18-11-7-13-20(27-2)21(18)28-3)24-19-12-5-4-10-17(19)23(25)26/h4-14,22,24H,1-3H3 |

InChI-Schlüssel |

RPIWFPULXXTFSY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)N2C(NC3=CC=CC=C3C2=O)C4=C(C(=CC=C4)OC)OC |

Kanonische SMILES |

CC1=CC(=CC=C1)N2C(NC3=CC=CC=C3C2=O)C4=C(C(=CC=C4)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-3'-(2-phenylethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299854.png)

![N-[4-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299860.png)

![N-(2-chlorophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B299861.png)

![2-[3-bromo-4-(2-propynyloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B299864.png)

![2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B299865.png)

![N-{4-[(3,3-diphenylpropanoyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B299866.png)

![1-[1,1'-biphenyl]-4-yl-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B299867.png)

methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B299868.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B299876.png)

![N-(4-methylphenyl)-2-[1-(2-methylpropyl)-2',4,6-trioxo-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-1'-yl]acetamide](/img/structure/B299877.png)

![N-(2-ethoxyphenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B299878.png)

![5-(4-Bromophenyl)-1-ethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione](/img/structure/B299879.png)